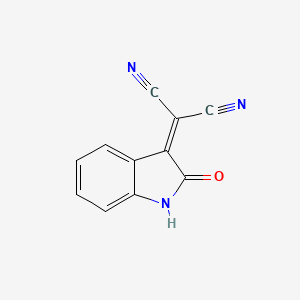

2-(2-Oxoindolin-3-ylidene)malononitrile

説明

2-(2-Oxoindolin-3-ylidene)malononitrile is a compound that has garnered attention due to its potential in various chemical reactions and its relevance in the synthesis of biologically important derivatives. The compound is characterized by the presence of an oxoindolin moiety and a malononitrile group, which are known to participate in a range of chemical transformations .

Synthesis Analysis

The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives has been explored through different methodologies. One such method involves an electrochemical process that uses molecular iodine as a catalyst. This green synthesis approach is notable for its high yields, tolerance towards various substituents, and by-product-free formation. The reaction proceeds at room temperature and is completed in a short time, demonstrating high atom economy and the formation of a C-C bond under mild conditions .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, it is related to other compounds whose structures have been calculated using computational methods such as DFT. These studies can provide insights into the geometric parameters, natural atomic charges, and intramolecular charge transfer interactions, which are crucial for understanding the stability and reactivity of such compounds .

Chemical Reactions Analysis

2-(2-Oxoindolin-3-ylidene)malononitrile has been found to be a good electrophile in reactions catalyzed by amino acid salts. The exploration of its reactivity has shown that it can afford desired products with excellent yield and moderate optical purity. The secondary amino group of the catalyst plays a critical role in the catalytic activity and enantiocontrol, suggesting an enamine activation mechanism .

Physical and Chemical Properties Analysis

The electrochemical behavior of dicyano 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives has been studied using cyclic voltammetry. This analysis revealed well-defined diffusion-controlled quasi-reversible redox peaks, which are indicative of the compound's redox properties. Such studies are essential for understanding the physical and chemical properties of these derivatives and their potential applications .

科学的研究の応用

Catalytic Reactions

2-(2-Oxoindolin-3-ylidene)malononitrile has been utilized in various catalytic reactions. A study demonstrated its use in Knoevenagel condensation with isatins and active methylene compounds, facilitated by sulfonic acid functionalized silica, yielding excellent product yields in an eco-friendly manner (Lashgari et al., 2012).

Synthesis of Chiral Compounds

The compound plays a significant role in the enantioselective synthesis of chiral spirooxindoles, which are potentially bioactive. This is achieved through asymmetric cascade reactions using chiral bifunctional hydrogen-bonding organocatalysts (Cui et al., 2016).

Formation of Novel Derivatives

Research indicates the utility of 2-(2-Oxoindolin-3-ylidene)malononitrile in forming novel 2-oxaspiro and polysubstituted 4-(2-oxoindolin-3-yl)-2-oxopyrrolidines derivatives, offering insights into new synthetic pathways (Xie et al., 2014).

Green Synthesis Applications

The compound has been used in the green synthesis of novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids, employing environmentally friendly methods with magnetically recoverable catalysts (Shakibaei et al., 2013).

Antibacterial Properties

Studies have shown that derivatives of 2-(2-Oxoindolin-3-ylidene)malononitrile exhibit notable antibacterial activities, highlighting its potential in developing new antimicrobial agents (Hassan et al., 2019).

作用機序

Target of Action

It is known that this compound is a michael acceptor , which suggests that it may interact with nucleophilic sites in biological targets.

Mode of Action

As a Michael acceptor, it is likely to undergo addition reactions with nucleophiles, potentially leading to modifications of its targets

Biochemical Pathways

Its role as a michael acceptor suggests that it may be involved in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

As a Michael acceptor, it may induce modifications in its targets, potentially leading to various cellular effects . More research is needed to elucidate these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Oxoindolin-3-ylidene)malononitrile. For instance, the compound’s synthesis method showed tolerance towards various electron-donating and electron-withdrawing groups and was completed in a short reaction time at a constant low current density . Furthermore, this transformation could be performed under an air atmosphere .

将来の方向性

The future directions for “2-(2-Oxoindolin-3-ylidene)malononitrile” could involve the development of new strategies for constructing this scaffold due to its unique structural features and interesting biological properties . This compound could serve as an alternative strategy to synthesize other biologically important oxoindolin-3-ylidene malononitrile derivatives .

特性

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRCJYBQPZJHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984743 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6623-89-8 | |

| Record name | Isatylidene malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC55483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

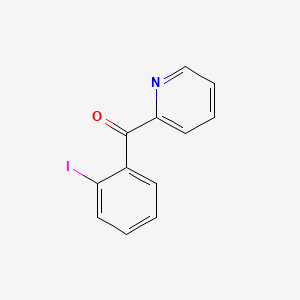

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2-(2-oxoindolin-3-ylidene)malononitrile?

A1: 2-(2-Oxoindolin-3-ylidene)malononitrile can be synthesized through various methods. One common approach involves the reaction of isatin derivatives with malononitrile. This reaction can be facilitated by catalysts such as molecular iodine under electrochemical conditions [], or iron(III) chloride []. Additionally, it can be prepared through the reaction of N-amidinothiourea with malononitrile via an electron-donor-acceptor (EDA) interaction [].

Q2: What types of reactions is 2-(2-oxoindolin-3-ylidene)malononitrile known to undergo?

A2: 2-(2-Oxoindolin-3-ylidene)malononitrile is an excellent electrophile due to the presence of the electron-withdrawing cyano groups. It readily undergoes nucleophilic addition reactions with various nucleophiles. For example, it participates in asymmetric cascade Michael/cyclization reactions with 2-substituted thiazol-4-ones, leading to the formation of novel thiazole-fused spirooxindoles []. It can also react with amidrazones to yield spiro[indole-3,3′-[1,2,4]triazol]-2(1H)-ones [].

Q3: What role does 2-(2-oxoindolin-3-ylidene)malononitrile play in aminoenyne catalysis?

A3: While not a catalyst itself, 2-(2-oxoindolin-3-ylidene)malononitrile participates as an active olefinic compound in reactions involving aminoenyne intermediates []. These intermediates, formed by the activation of ynones in the presence of amine catalysts, undergo reflexive-Michael reactions with 2-(2-oxoindolin-3-ylidene)malononitrile, showcasing its utility in developing cascade reactions.

Q4: Are there any reported catalytic applications of 2-(2-oxoindolin-3-ylidene)malononitrile derivatives?

A4: While 2-(2-oxoindolin-3-ylidene)malononitrile itself is not widely reported as a catalyst, its structure offers potential for modification and exploration in catalytic applications. For instance, incorporating it into a chiral framework could lead to the development of novel chiral catalysts.

Q5: Has the structure of 2-(2-oxoindolin-3-ylidene)malononitrile been studied using computational chemistry methods?

A5: While the provided abstracts do not directly mention computational studies on 2-(2-oxoindolin-3-ylidene)malononitrile, its structure makes it amenable to various computational chemistry investigations. Researchers could use computational methods like density functional theory (DFT) to explore its electronic properties, reactivity, and potential for forming different tautomers. Molecular docking studies could also be employed to predict its binding affinity to various biological targets.

Q6: What is the significance of the reported antimicrobial activities of 2-(2-oxoindolin-3-ylidene)malononitrile derivatives?

A6: The synthesis of novel antimicrobial agents is crucial in combating the rise of drug-resistant bacteria. Research [] highlights the synthesis of various furan, pyridine, chromene, and chromenopyridine derivatives, some of which incorporate the 2-(2-oxoindolin-3-ylidene)malononitrile scaffold. The reported antimicrobial activities of these compounds signify the potential of this scaffold for developing new therapeutic agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)